molecular formula C21H24N2O2 B4709020 N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide

N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide

Cat. No. B4709020
M. Wt: 336.4 g/mol
InChI Key: PMCLVFFHHKOXAS-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide, also known as Boc-Ph-Vinyl-MB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method that involves several steps, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide-MB is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound-MB has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been found to have neuroprotective properties, protecting neurons from damage and death. Additionally, this compound-MB has been found to have antioxidant properties, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide-MB in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it safe for use in animal studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide-MB. One area of interest is its potential as a treatment for neurological disorders. Studies have shown that it may have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cancer treatment. Studies have shown that it can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.

Scientific Research Applications

N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide-MB has been found to have potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a cancer treatment. Studies have also shown that this compound-MB may have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-4-14-22-21(25)19(15-17-8-6-5-7-9-17)23-20(24)18-12-10-16(2)11-13-18/h5-13,15H,3-4,14H2,1-2H3,(H,22,25)(H,23,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCLVFFHHKOXAS-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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